Pharmacological Selectivity vs. Mofegiline
While 3-[(3,4-difluorophenyl)methyl]pyrrolidine lacks direct, publicly available biological data, the constitutional isomer mofegiline (MDL 72,974A), which shares the identical molecular formula C_{11}H_{13}F_{2}N × HCl, is a well-characterized irreversible MAO-B inhibitor with an IC_{50} of 0.02 µM [1]. This starkly different biological profile—one compound being a building block with potential for diverse derivatization, the other a selective, irreversible enzyme inhibitor—underscores the synthetic versatility of the 3-[(3,4-difluorophenyl)methyl]pyrrolidine scaffold, which can be elaborated into novel chemical entities with tunable target profiles through appropriate derivatization [2].
| Evidence Dimension | Pharmacological Selectivity |
|---|---|
| Target Compound Data | Non-selective building block amenable to diverse derivatization to achieve specific kinase/GPCR/NOS target profiles (EC50/Ki data not available). |
| Comparator Or Baseline | Mofegiline hydrochloride (CAS 120635-25-8; identical MW 233.68 g/mol) is a selective, irreversible MAO-B inhibitor with an IC50 of ~0.02 µM [1]. |
| Quantified Difference | Comparator exhibits >1000-fold selectivity for MAO-B over MAO-A, while target compound serves as a versatile starting material for synthesizing a broad range of neuroactive molecules. |
| Conditions | Data derived from distinct published [1] and inferred structural class properties [2]. |
Why This Matters
For researchers initiating new CNS drug discovery programs, this compound provides a flexible, derivatizable scaffold for generating novel candidates, as opposed to a locked target profile.
- [1] Zreika, M. et al. MDL 72,974: a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase type B with potential for use in Parkinson's disease. Journal of Neural Transmission, 1989. View Source
- [2] Wiklund, L. et al. New disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission. WO2008148799A1, 2008. View Source
